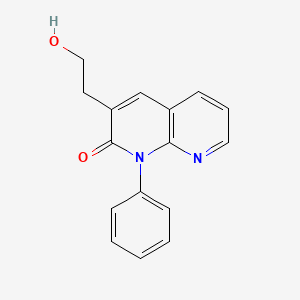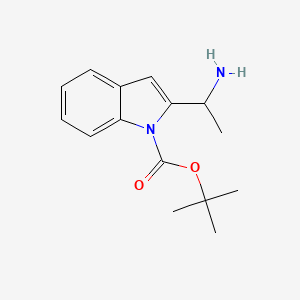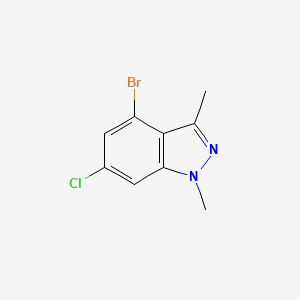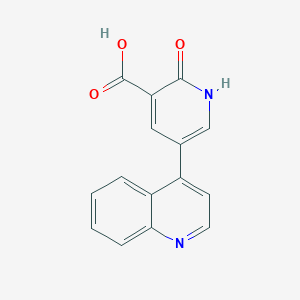
2-Oxo-5-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-オキソ-5-(キノリン-4-イル)-1,2-ジヒドロピリジン-3-カルボン酸は、複素環式化合物に属する複雑な有機化合物です。キノリン部分とジヒドロピリジン環が縮合しており、カルボン酸基とケト基を特徴としています。
2. 製法
合成経路と反応条件
2-オキソ-5-(キノリン-4-イル)-1,2-ジヒドロピリジン-3-カルボン酸の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、制御された条件下でキノリン誘導体と適切なジヒドロピリジン前駆体を縮合させることです。この反応は、目的の生成物を得るために、触媒や特定の溶媒の使用を必要とする場合が多いです。
工業的生産方法
工業的な環境では、この化合物の生産には、収率と純度を最大化するように最適化された反応条件で、大規模なバッチ反応が用いられます。最終生成物の品質を確保するために、連続フロー反応器やクロマトグラフィーや結晶化などの高度な精製技術が一般的に使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-5-(quinolin-4-yl)-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of quinoline derivatives with appropriate dihydropyridine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.
化学反応の分析
反応の種類
2-オキソ-5-(キノリン-4-イル)-1,2-ジヒドロピリジン-3-カルボン酸は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてより高い酸化状態のキノリン誘導体を生成することができます。
還元: 還元反応は、ケト基をヒドロキシル基に変換することができ、化合物の性質を変えることができます。
置換: この化合物は、官能基が他の基に置き換わる置換反応に関与することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤がよく使用されます。
置換: ハロゲンや求核剤などの試薬は、特定の条件下で使用されて置換を実現します。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりキノリンN-オキシドが得られる場合があり、還元によりヒドロキシル化誘導体が得られます。
科学的研究の応用
2-オキソ-5-(キノリン-4-イル)-1,2-ジヒドロピリジン-3-カルボン酸は、科学研究において幅広い用途があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌性や抗癌性など、潜在的な生物学的活性を研究されています。
医学: さまざまな疾患に対する治療薬としての可能性を探索する研究が進められています。
工業: 新しい材料や化学プロセスの開発に使用されています。
作用機序
2-オキソ-5-(キノリン-4-イル)-1,2-ジヒドロピリジン-3-カルボン酸の作用機序は、特定の分子標的や経路との相互作用を伴います。キノリン部分はDNAにインターカレーションすることができ、複製や転写プロセスに影響を与えます。さらに、この化合物は特定の酵素を阻害し、細胞機能の変化につながる可能性があります。
類似化合物との比較
類似化合物
キノリン: 同様の芳香族特性を持つより単純な構造。
ジヒドロピリジン: ジヒドロピリジン環を共有しますが、キノリン部分は含まれていません。
キノリンN-オキシド: 異なる化学的性質を持つ酸化誘導体。
独自性
2-オキソ-5-(キノリン-4-イル)-1,2-ジヒドロピリジン-3-カルボン酸は、キノリン環とジヒドロピリジン環の組み合わせに加えて、ケト基とカルボン酸基の両方が存在することにより独特です。この独自の構造は、研究や産業的な応用において貴重な化合物にする、異なる化学的および生物学的特性を付与します。
特性
CAS番号 |
90632-09-0 |
|---|---|
分子式 |
C15H10N2O3 |
分子量 |
266.25 g/mol |
IUPAC名 |
2-oxo-5-quinolin-4-yl-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-12(15(19)20)7-9(8-17-14)10-5-6-16-13-4-2-1-3-11(10)13/h1-8H,(H,17,18)(H,19,20) |
InChIキー |
JALWWPXKYDRONG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CNC(=O)C(=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



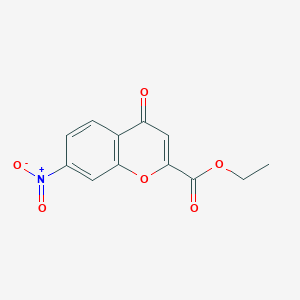

![3-(2-Hydrazinylthiazol-4-yl)-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11857196.png)
![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)

![1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine](/img/structure/B11857216.png)


